molecular formula C8H14N2S3 B1586133 5-(Hexylthio)-1,3,4-thiadiazole-2-thiol CAS No. 4858-28-0

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

Cat. No. B1586133
CAS RN: 4858-28-0
M. Wt: 234.4 g/mol
InChI Key: PXZAXJQJAWDCKS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-(Hexylthio)-1,3,4-thiadiazole-2-thiol” are not well-documented .

Scientific Research Applications

Photovoltaic Devices

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol: has potential applications in photovoltaic devices, particularly in perovskite solar cells (PSCs) . It can be used to improve the interface between the perovskite layer and the hole transport layer (HTL). Introducing a compound with a thiadiazole-thiol group could optimize the film morphology, enhance the built-in electric field, reduce surficial defects, and speed up hole transfer .

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), the hexylthio side chain of thiadiazole derivatives can be used to increase the hydrophobicity of the dye, which can help in preventing the aggregation of dye molecules on the surface of the semiconductor. This leads to more efficient light absorption and electron transfer .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, specific information about the mechanism of action of “5-(Hexylthio)-1,3,4-thiadiazole-2-thiol” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment . Unfortunately, specific information about the safety and hazards of “5-(Hexylthio)-1,3,4-thiadiazole-2-thiol” is not available.

Future Directions

The future directions for research on “5-(Hexylthio)-1,3,4-thiadiazole-2-thiol” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

5-hexylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S3/c1-2-3-4-5-6-12-8-10-9-7(11)13-8/h2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZAXJQJAWDCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964086
Record name 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hexylthio)-1,3,4-thiadiazole-2-thiol

CAS RN

4858-28-0
Record name NSC12590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Hexylsulfanyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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